
2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in the 1990s and has since been the focus of numerous scientific studies.
Applications De Recherche Scientifique
Pharmacokinetics and Toxicology of Psychoactive Compounds
A study by Nugteren-van Lonkhuyzen et al. (2015) focused on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including compounds structurally similar to the chemical . The research emphasized the importance of understanding these aspects for public health and legislation purposes, highlighting the clinical effects of NPS comparable to common illicit drugs like amphetamine and MDMA (Nugteren-van Lonkhuyzen et al., 2015).
Serotonergic Hallucinogens and Their Pharmacology
Halberstadt (2017) reviewed the pharmacology and toxicology of N-benzylphenethylamine ("NBOMe") hallucinogens, a class of serotonergic hallucinogens. This study is relevant due to the structural similarities and potential psychoactive effects of the discussed compounds, which could inform research into related chemical structures and their applications in studying receptor binding and psychoactive effects (Halberstadt, 2017).
Amyloid Imaging in Alzheimer's Disease
Nordberg's research (2007) into amyloid imaging ligands for Alzheimer's disease might offer insights into how similar chemical compounds could be used in neuroimaging and diagnostic applications. The development of radioligands for PET imaging in Alzheimer's patients underscores the potential utility of chemical compounds in medical diagnostics and therapeutic monitoring (Nordberg, 2007).
Gastroprotective Properties of New Antiulcer Drugs
Slomiany et al. (1997) explored the gastroprotective properties of ebrotidine, highlighting the potential of certain chemical compounds for the development of new medications with cytoprotective properties. This research emphasizes the role of chemical structure in the therapeutic efficacy and mechanism of action of drugs designed for the treatment of ulcer diseases (Slomiany, Slomiany, & Piotrowski, 1997).
Liquid Crystal Dimers and Nematic Phases
Henderson and Imrie (2011) discussed the transitional properties of methylene-linked liquid crystal dimers, including their application in creating new nematic phases. This study could inform the use of similar chemical compounds in the development of materials with specific optical and electronic properties, relevant to liquid crystal displays and other technologies (Henderson & Imrie, 2011).
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the folic acid formation required by bacteria . This is achieved through their structural compatibility with p-amino benzoic acid .
Mode of Action
By mimicking the natural substrate (p-amino benzoic acid), they prevent the formation of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that this compound interferes with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the known action of sulfonamides, it can be inferred that this compound would lead to the inhibition of bacterial growth by interfering with folic acid synthesis .
Propriétés
IUPAC Name |
2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-5-12(3)13(8-10)19(17,18)16-14-9-11(2)6-7-15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXSXDVFIGONA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



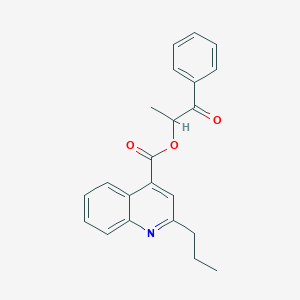
![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)
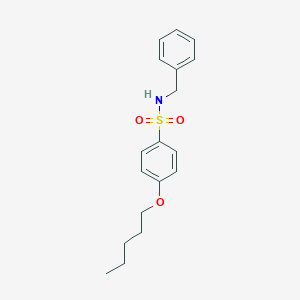
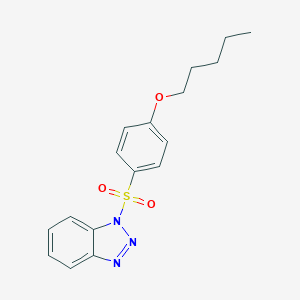
![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)
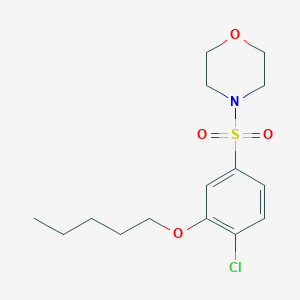
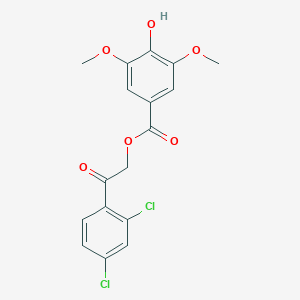

![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)
![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)

